MFCD06642260

Description

Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical synthesis. Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), MFCD06642260 likely features a boronic acid (-B(OH)₂) group attached to a halogen-substituted aromatic ring, with bromine (Br) and chlorine (Cl) as common substituents . These structural elements enhance reactivity in catalytic applications and influence physicochemical properties such as solubility and stability.

Properties

IUPAC Name |

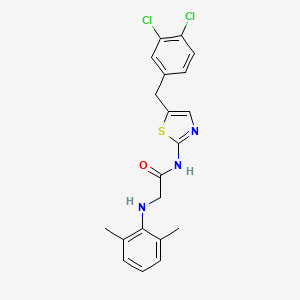

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-12-4-3-5-13(2)19(12)23-11-18(26)25-20-24-10-15(27-20)8-14-6-7-16(21)17(22)9-14/h3-7,9-10,23H,8,11H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIKNHTXMSHRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642260 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD06642260 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Structural Similarities :

- Both this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group and halogen substituents, enabling participation in palladium-catalyzed cross-coupling reactions .

- In contrast, 4-bromo-2-fluorobenzoic acid replaces the boronic acid with a carboxylic acid (-COOH) group, limiting its utility in coupling reactions but enhancing its role in hydrogen-bonding interactions for drug design .

Physicochemical Differences :

- Solubility : The carboxylic acid group in 4-bromo-2-fluorobenzoic acid improves water solubility (0.69 mg/mL vs. 0.24 mg/mL for boronic acids), which is critical for bioavailability in pharmaceutical formulations .

- LogP : Higher lipophilicity (LogP = 2.15) in boronic acids favors membrane permeability, making them suitable for intracellular catalytic applications .

Functional Divergence: Boronic acids (this compound and analogs) are pivotal in synthesizing biaryl structures for materials science and drug discovery. Halogenated benzoic acids (e.g., 4-bromo-2-fluorobenzoic acid) are often used as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides due to their acidic and hydrogen-bonding properties .

Research Findings and Implications

- Synthetic Accessibility : Boronic acids like this compound are typically synthesized via Miyaura borylation, using palladium catalysts and pinacolborane, as described for CAS 1046861-20-4 . This method achieves high yields (>80%) under mild conditions.

- Thermal Stability: Halogenated boronic acids exhibit superior thermal stability compared to non-halogenated analogs, with decomposition temperatures exceeding 200°C, making them suitable for high-temperature reactions .

- Toxicity Considerations : Bromine and chlorine substituents may increase environmental persistence, necessitating careful waste management in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.